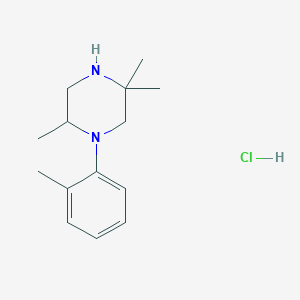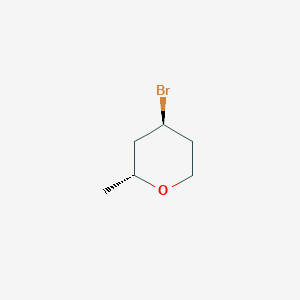
rac-(2R,4S)-4-bromo-2-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4S)-4-bromo-2-methyloxane is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for maintaining the stereochemical integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,4S)-4-bromo-2-methyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxanes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-hydroxy-2-methyloxane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-hydroxy-2-methyloxane, 4-cyano-2-methyloxane.
Oxidation: 4-oxo-2-methyloxane.
Reduction: 4-hydroxy-2-methyloxane.
Applications De Recherche Scientifique
rac-(2R,4S)-4-bromo-2-methyloxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the stereochemistry of the compound play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-chloro-2-methyloxane
- (2R,4S)-4-fluoro-2-methyloxane
- (2R,4S)-4-iodo-2-methyloxane
Uniqueness
rac-(2R,4S)-4-bromo-2-methyloxane is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1909286-64-1 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 |
Nom IUPAC |
(2R,4S)-4-bromo-2-methyloxane |
InChI |
InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
XGUHBPURLJMNNN-RITPCOANSA-N |
SMILES |
CC1CC(CCO1)Br |
SMILES isomérique |
C[C@@H]1C[C@H](CCO1)Br |
SMILES canonique |
CC1CC(CCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



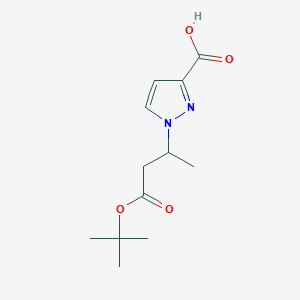

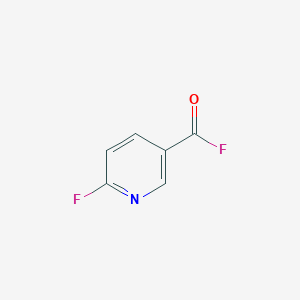
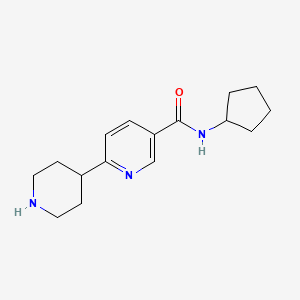

![2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-](/img/structure/B1653620.png)


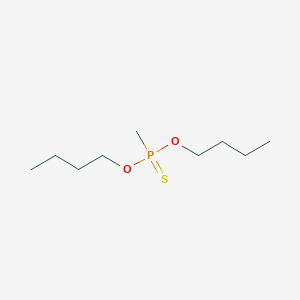
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one](/img/structure/B1653627.png)


